

Application Notes and Protocols for Determining BTK Occupancy with Zanubrutinib

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Compound of Interest

Compound Name: Zanubrutinib

Cat. No.: B611923

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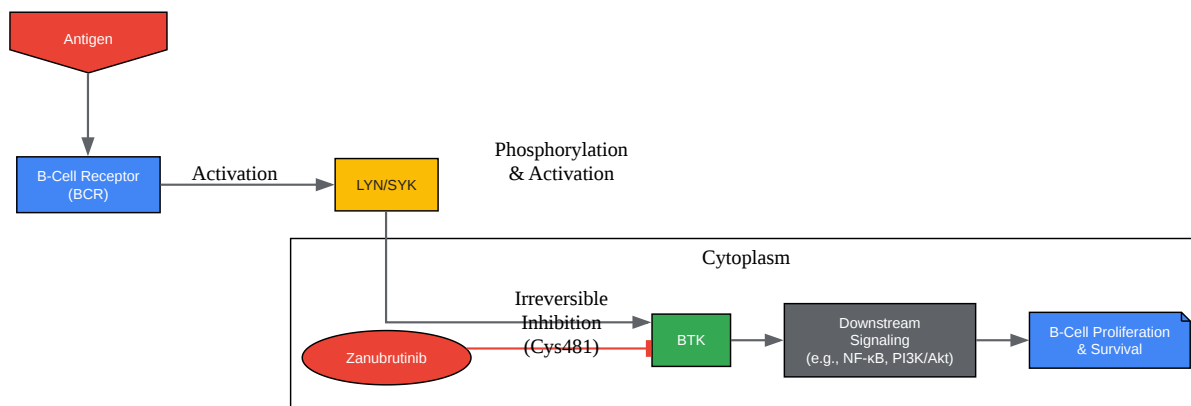
Introduction

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is fundamental for the proliferation, trafficking, and survival of B-cells.[4][5] **Zanubrutinib** forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][6] This targeted mechanism makes it an effective therapy for various B-cell malignancies.[3] Measuring the occupancy of BTK by **Zanubrutinib** in peripheral blood mononuclear cells (PBMCs) is a key pharmacodynamic biomarker, providing direct evidence of target engagement and informing dose-response relationships in clinical development.[1][7]

This document provides detailed protocols for quantifying **Zanubrutinib**'s occupancy of BTK using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Mass Spectrometry.

BTK Signaling Pathway Inhibition by Zanubrutinib

The B-cell receptor signaling cascade is initiated upon antigen binding, triggering a series of downstream kinase activations, with BTK playing a central role.[1][4] **Zanubrutinib**'s irreversible binding to BTK effectively halts this signaling cascade, thereby inhibiting B-cell proliferation and survival.[1][2]



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Caption: BTK Signaling Pathway Inhibition by **Zanubrutinib**.

Quantitative Data Summary

The following table summarizes key quantitative data regarding **Zanubrutinib** dosage and its effect on BTK occupancy.

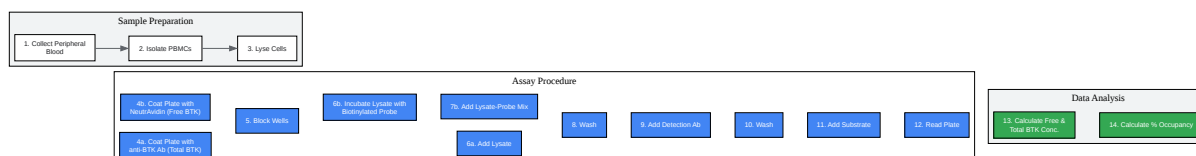
| Parameter | Value | Cell Type | Reference |
|--|---|-------------------|-----------|
| Recommended Dosing | 160 mg twice daily or 320 mg once daily | N/A | [8][9] |
| BTK Occupancy in PBMCs | >95% (at doses of 40 mg/day and above) | PBMCs | [10] |
| Median BTK Occupancy in Lymph Nodes (160 mg twice daily) | 100% | Lymph Node Tissue | [9][10] |
| Median BTK Occupancy in Lymph Nodes (320 mg once daily) | 94% | Lymph Node Tissue | [9][10] |
| Time to Peak Plasma Concentration | ~2 hours | N/A | [8] |
| Terminal Elimination Half-life | ~2-4 hours | N/A | [8] |

Experimental Protocols

ELISA-Based BTK Occupancy Assay

This method quantifies the amount of free (unoccupied) BTK in cell lysates.[7]

Workflow:



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